3-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one 3-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Brand Name: Vulcanchem
CAS No.: 1189928-11-7
VCID: VC6862705
InChI: InChI=1S/C23H23N5O2/c1-16-5-4-6-17(13-16)26-9-11-27(12-10-26)20(29)14-28-15-24-21-18-7-2-3-8-19(18)25-22(21)23(28)30/h2-8,13,15,25H,9-12,14H2,1H3
SMILES: CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Molecular Formula: C23H23N5O2
Molecular Weight: 401.47

3-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

CAS No.: 1189928-11-7

Cat. No.: VC6862705

Molecular Formula: C23H23N5O2

Molecular Weight: 401.47

* For research use only. Not for human or veterinary use.

3-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one - 1189928-11-7

Specification

CAS No. 1189928-11-7
Molecular Formula C23H23N5O2
Molecular Weight 401.47
IUPAC Name 3-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C23H23N5O2/c1-16-5-4-6-17(13-16)26-9-11-27(12-10-26)20(29)14-28-15-24-21-18-7-2-3-8-19(18)25-22(21)23(28)30/h2-8,13,15,25H,9-12,14H2,1H3
Standard InChI Key YZWFISMICACNME-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Analysis

The compound’s IUPAC name, 8-methyl-3-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one, delineates its architecture. The pyrimido[5,4-b]indole core consists of a pyrimidine ring fused to an indole system at positions 5 and 4, respectively . At position 3 of this core, an oxoethyl linker connects to a piperazine ring, which is further substituted at position 4 with a 3-methylphenyl group. Key structural descriptors include:

PropertyValue
Molecular FormulaC24H25N5O2\text{C}_{24}\text{H}_{25}\text{N}_{5}\text{O}_{2}
Molecular Weight415.5 g/mol
Canonical SMILESCC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)C
Topological Polar Surface Area81.5 Ų (estimated)

The 3-methylphenyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability, while the piperazine moiety contributes to receptor-binding versatility .

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous pyrimidoindoles exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Pyrimidine protons resonate at δ 8.2–8.5 ppm, while indole NH protons appear near δ 10.5 ppm .

  • 13C^{13}\text{C}-NMR: Carbonyl groups (C=O) in the oxoethyl linker and pyrimidoindolone core typically show signals between δ 165–175 ppm .

Computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO) and a logP value of ~3.2, suggesting balanced hydrophobicity.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one follows a multi-step strategy:

  • Pyrimidoindole Core Formation: Condensation of 5-aminoindole derivatives with β-keto esters or nitriles under acidic conditions yields the pyrimido[5,4-b]indol-4-one scaffold.

  • Side-Chain Introduction: The oxoethyl-piperazine side chain is appended via nucleophilic substitution or amide coupling. For example, reaction with 2-chloroacetamide intermediates followed by piperazine substitution introduces the 4-(3-methylphenyl)piperazin-1-yl group .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) isolate the target compound, with yields typically ranging from 15–30% due to steric hindrance at the indole position.

Key Reactions and Derivatives

  • Alkylation: The piperazine nitrogen can undergo further alkylation to introduce substituents modulating receptor selectivity .

  • Oxidation/Reduction: The ketone group in the oxoethyl linker may be reduced to a hydroxyl or oxidized to a carboxylic acid for prodrug strategies .

ApplicationEvidence Base
OncologyPyrimidoindoles inhibit topoisomerase II and induce apoptosis in leukemia cell lines (IC50_{50} 2–5 μM).
NeuroprotectionPiperazine derivatives reduce glutamate-induced excitotoxicity in cortical neurons .
Anti-InflammationSuppression of NF-κB and COX-2 in murine macrophages .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

CompoundSubstituentActivity Shift
3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 4-MethoxyphenylEnhanced 5-HT1A_{1A} affinity (IC50_{50} 0.8 μM)
3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 3-ChlorophenylIncreased D2 receptor selectivity

The 3-methylphenyl variant discussed here balances lipophilicity and steric bulk, favoring CNS penetration over peripheral activity.

Future Research Directions

  • ADMET Profiling: Systematic studies on absorption, distribution, metabolism, excretion, and toxicity are critical for preclinical development.

  • Target Deconvolution: High-throughput screening against kinase or GPCR panels could identify novel targets.

  • Formulation Optimization: Nanoencapsulation or salt formation may improve aqueous solubility.

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